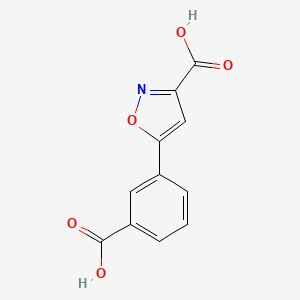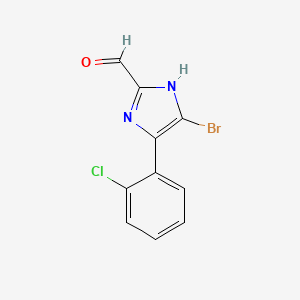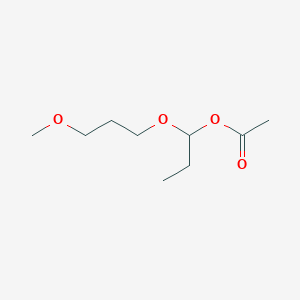
1-(3-Methoxypropoxy)propyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Methoxypropoxy)propyl acetate is an organic compound with the molecular formula C9H18O4. It is also known as dipropylene glycol methyl ether acetate. This compound is a colorless, transparent liquid with a slight ether odor and low toxicity. It is widely used as a solvent in various industrial applications due to its excellent solubility and moderate evaporation rate .
Métodos De Preparación
The synthesis of 1-(3-Methoxypropoxy)propyl acetate typically involves the esterification or transesterification of dipropylene glycol methyl ether (DPM) with acetic acid or acetic anhydride. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid. The general steps are as follows :
Starting Materials: Dipropylene glycol methyl ether (DPM) and acetic acid or acetic anhydride.
Catalyst: Acid catalysts like sulfuric acid.
Reaction Process:
Análisis De Reacciones Químicas
1-(3-Methoxypropoxy)propyl acetate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to form dipropylene glycol methyl ether and acetic acid.
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Substitution: It can undergo nucleophilic substitution reactions where the acetate group is replaced by other nucleophiles.
Common reagents used in these reactions include water, acids, bases, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
1-(3-Methoxypropoxy)propyl acetate has a wide range of applications in scientific research and industry:
Chemistry: Used as a solvent for various chemical reactions and processes due to its excellent solubility and low toxicity.
Biology: Employed in the preparation of biological samples and as a solvent in biochemical assays.
Medicine: Utilized in pharmaceutical formulations and as a solvent for drug delivery systems.
Industry: Widely used in coatings, inks, cleaning agents, and high solid paint solvents.
Mecanismo De Acción
The mechanism of action of 1-(3-Methoxypropoxy)propyl acetate primarily involves its role as a solvent. It interacts with various molecular targets and pathways by dissolving other substances, facilitating chemical reactions, and enhancing the solubility of compounds. Its low toxicity and moderate evaporation rate make it suitable for various applications without causing significant adverse effects .
Comparación Con Compuestos Similares
1-(3-Methoxypropoxy)propyl acetate is similar to other glycol ether acetates such as:
- Ethylene glycol monomethyl ether acetate
- Propylene glycol monomethyl ether acetate
- Dipropylene glycol monomethyl ether acetate
Compared to these compounds, this compound has a unique balance of solubility, evaporation rate, and low toxicity, making it particularly suitable for applications requiring a moderate evaporation rate and strong solubility .
Propiedades
Número CAS |
958794-98-4 |
|---|---|
Fórmula molecular |
C9H18O4 |
Peso molecular |
190.24 g/mol |
Nombre IUPAC |
1-(3-methoxypropoxy)propyl acetate |
InChI |
InChI=1S/C9H18O4/c1-4-9(13-8(2)10)12-7-5-6-11-3/h9H,4-7H2,1-3H3 |
Clave InChI |
USDXBNSCKZJDLC-UHFFFAOYSA-N |
SMILES canónico |
CCC(OCCCOC)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


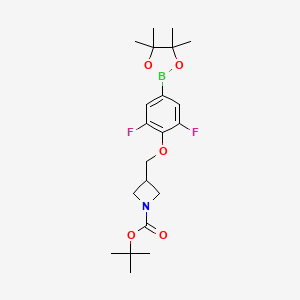
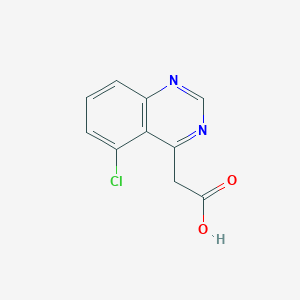
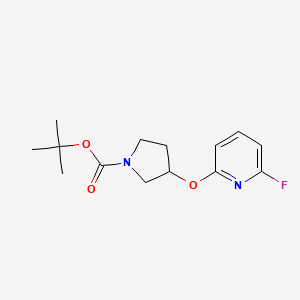
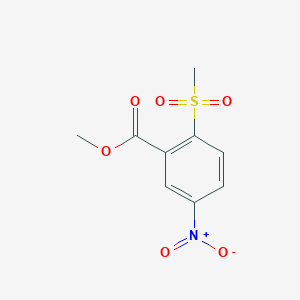
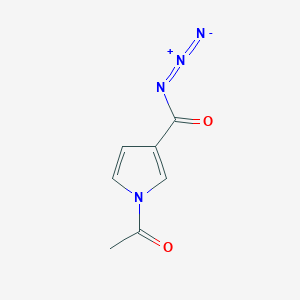
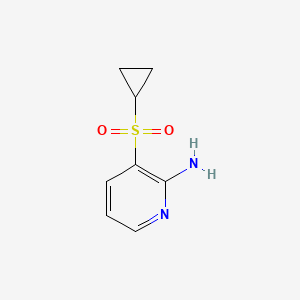

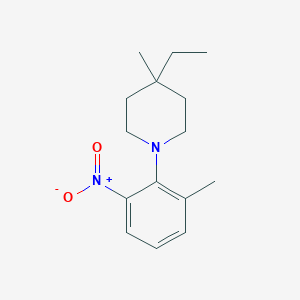
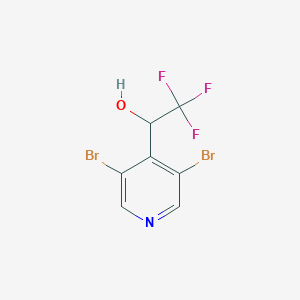
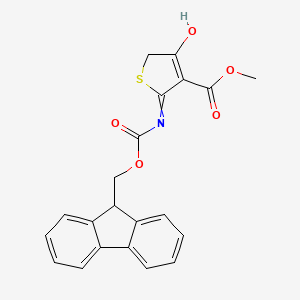
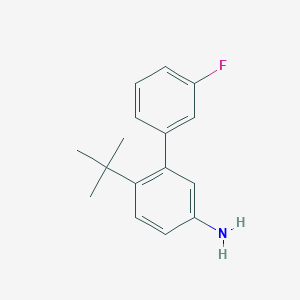
![Ethylmethanethiosulfonate-2-carboxy[(5'-amino-1'-carboxypentyl)iminodiacetic Acid] Amide Tri-tert-butyl ester](/img/structure/B13714760.png)
